2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide
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Overview
Description
This compound has been developed as a second-generation BTK inhibitor with optimized structures and improved selectivity compared to first-generation inhibitors like ibrutinib . BTK plays a crucial role in B lymphocyte development and function, making it a significant target for treating diseases involving B-cell and macrophage activation, such as B-cell malignancies, asthma, and rheumatoid arthritis .
Preparation Methods
The synthetic route for BTK inhibitor 16 involves several key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which includes a pyridine ring substituted with a carboxamide group.
Introduction of the phenoxyphenoxy group: The phenoxyphenoxy group is introduced through a series of substitution reactions.
Incorporation of the diazabicycloheptane moiety: The diazabicycloheptane moiety is added to the core structure via a coupling reaction.
Final modifications:
Industrial production methods for BTK inhibitor 16 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
BTK inhibitor 16 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenoxy group.
Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and the phenoxyphenoxy group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BTK inhibitor 16 has several scientific research applications:
Mechanism of Action
BTK inhibitor 16 exerts its effects by covalently binding to the cysteine residue 481 within the ATP-binding pocket of BTK. This binding inhibits the kinase activity of BTK, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation, survival, and function . The inhibition of BTK leads to the suppression of B-cell receptor signaling, chemokine receptor signaling, Toll-like receptor signaling, and Fc receptor signaling, which are all involved in the activation and survival of B-cells and other immune cells .
Comparison with Similar Compounds
BTK inhibitor 16 is compared with other similar compounds, such as ibrutinib, acalabrutinib, and zanubrutinib:
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects compared to ibrutinib.
Zanubrutinib: Another second-generation BTK inhibitor with high selectivity and potency.
BTK inhibitor 16 exhibits comparable cellular potency to ibrutinib but has a higher kinome selectivity against undesirable off-targets, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H24N4O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-2-24(31)30-16-17-14-18(30)15-29(17)23-13-12-22(25(27)32)26(28-23)34-21-10-8-20(9-11-21)33-19-6-4-3-5-7-19/h2-13,17-18H,1,14-16H2,(H2,27,32)/t17-,18-/m0/s1 |
InChI Key |
FVEYIFISRORTDD-ROUUACIJSA-N |
Isomeric SMILES |
C=CC(=O)N1C[C@@H]2C[C@H]1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C=CC(=O)N1CC2CC1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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